2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde
Overview
Description
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C9H5F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxo and an aldehyde functional group
Scientific Research Applications
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde typically involves the introduction of the trifluoromethyl group to a phenyl ring followed by the formation of the oxo and aldehyde functionalities. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with an oxidizing agent to introduce the oxo group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid.
Reduction: Formation of 2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
- 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
- 2-(4-(Trifluoromethyl)phenyl)acetaldehyde
- 2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate
Comparison: 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde is unique due to the presence of both oxo and aldehyde groups, which confer distinct reactivity compared to its analogs. The trifluoromethyl group also imparts significant electron-withdrawing properties, influencing the compound’s chemical behavior and biological activity .
Properties
IUPAC Name |
2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOMXTCPIUNFKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80906793 | |
Record name | Oxo[4-(trifluoromethyl)phenyl]acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80906793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101906-05-2 | |
Record name | Oxo[4-(trifluoromethyl)phenyl]acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80906793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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